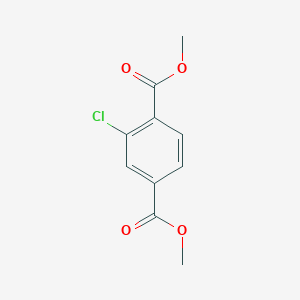
2-氯对苯二甲酸二甲酯
描述
Dimethyl 2-chloroterephthalate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis which can be informative for understanding the chemical nature and potential synthesis pathways for dimethyl 2-chloroterephthalate. The first paper discusses the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene, which, while not the same, shares some structural similarities such as the presence of a chloro-substituent and a dimethyl group . The second paper investigates the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, which is a different compound but also involves esterification and chlorinated reagents .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high yields and purity. For instance, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene is achieved through a three-step reaction sequence, starting with stereoselective dichlorocarbene addition and culminating in a SnCl4-mediated benzannulation . Similarly, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate involves esterification with methanol and a subsequent reaction with methyl 2-chloropropionate . These methods could potentially be adapted for the synthesis of dimethyl 2-chloroterephthalate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of dimethyl 2-chloroterephthalate is not explicitly described in the papers, the structures of the compounds synthesized provide some context. The presence of chloro-substituents and dimethyl groups in the compounds suggests that similar steric and electronic effects might be expected in dimethyl 2-chloroterephthalate. The molecular structure of such a compound would likely influence its reactivity and the types of chemical reactions it can undergo .
Chemical Reactions Analysis
The papers describe chemical reactions that could be relevant to dimethyl 2-chloroterephthalate. For example, the first paper demonstrates derivatization examples including benzylic reactions and cross-couplings at the pendant Cl-position . These types of reactions could potentially be applicable to dimethyl 2-chloroterephthalate, allowing for the introduction of various functional groups at specific positions on the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2-chloroterephthalate are not directly reported in the papers. However, the high purity of the synthesized compounds after distillation and recrystallization suggests that similar purification techniques could be used for dimethyl 2-chloroterephthalate . The optical activity research in the second paper indicates that the reaction mechanism for the synthesis of the studied compound was an SN1 process, which could also be relevant for understanding the reactivity of dimethyl 2-chloroterephthalate .
科学研究应用
安全和危害
Safety data sheets suggest that exposure to Dimethyl 2-chloroterephthalate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
Dimethyl 2-chloroterephthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It can interfere with hormone synthesis, transport, and metabolism . The primary targets of this compound are hormone-dependent structures within the nervous system .
Mode of Action
The compound’s interaction with its targets leads to changes in the neurodevelopmental process . Phthalates can induce neurological disorders by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . They also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Biochemical Pathways
Phthalates, including Dimethyl 2-chloroterephthalate, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
It is known that similar compounds like dimethyl fumarate are mostly hydrolyzed in the small intestine after oral intake . Both the parent compound and its primary metabolite are believed to be responsible for its therapeutic effect .
Result of Action
The molecular and cellular effects of Dimethyl 2-chloroterephthalate’s action are primarily seen in the disruption of normal neurodevelopmental processes . This can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl 2-chloroterephthalate. For instance, the presence of various microorganisms in the environment can affect the degradation of this compound . Additionally, factors such as temperature, pH, and salinity can influence the survival and adaptability of these microorganisms, thereby affecting the biodegradation of the compound .
属性
IUPAC Name |
dimethyl 2-chlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFFCPIFRICMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171904 | |
| Record name | Dimethyl 2-chloroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18643-84-0 | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-chloro-, 1,4-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18643-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2-chloroterephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2-chloroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-chloroterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



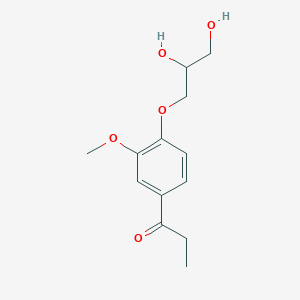
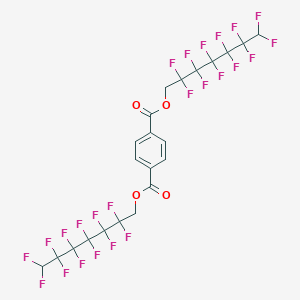
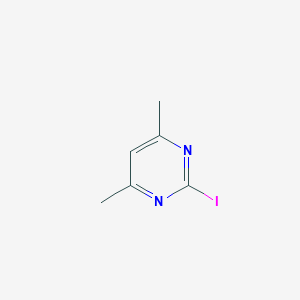


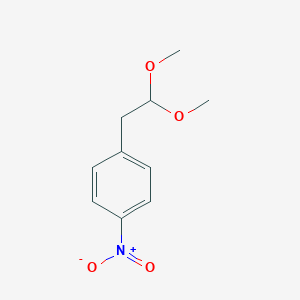
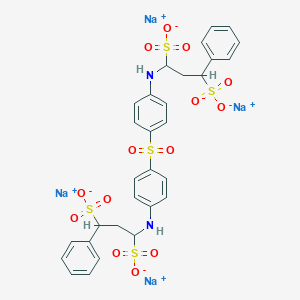
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)

![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)

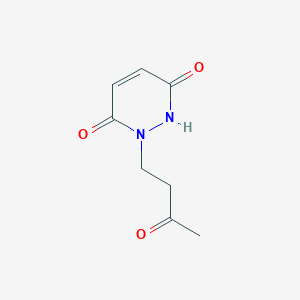
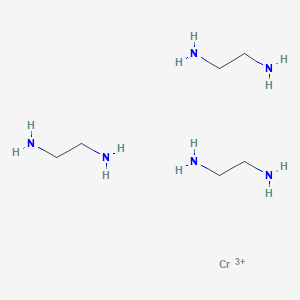
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)